molecular formula C25H22N2O4S B2514411 (2Z,5Z)-5-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-2-((4-methoxyphenyl)imino)thiazolidin-4-one CAS No. 1830359-59-5

(2Z,5Z)-5-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-2-((4-methoxyphenyl)imino)thiazolidin-4-one

Cat. No. B2514411
M. Wt: 446.52
InChI Key: MEVSHNUCCHKUCQ-JTUXUYRKSA-N
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Description

“(2Z,5Z)-5-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-2-((4-methoxyphenyl)imino)thiazolidin-4-one” is a thiazolidinone derivative. Thiazolidinones are a class of compounds that contain a five-membered ring structure composed of three carbons, one nitrogen, and one sulfur atom. They are known for their wide range of biological activities.



Synthesis Analysis

The synthesis of thiazolidinone derivatives typically involves the reaction of an appropriate amine, an aldehyde, and a mercaptan in the presence of a catalyst. The specific synthesis route for this compound would depend on the availability of the starting materials and the desired yield and purity.



Molecular Structure Analysis

The compound contains three methoxyphenyl groups, which are aromatic rings with a methoxy (-OCH3) substituent. These groups are likely to influence the compound’s physical and chemical properties, as well as its reactivity.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the thiazolidinone ring and the methoxyphenyl groups. The compound might undergo reactions such as electrophilic aromatic substitution on the phenyl rings or nucleophilic addition to the carbonyl group in the thiazolidinone ring.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the aromatic rings and the polar groups (carbonyl, imine, and ether) would likely make the compound relatively stable and moderately polar.


Safety And Hazards

As with any chemical compound, the safety and hazards would depend on the specific properties of the compound. It’s always important to handle chemical compounds with appropriate safety measures.


Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activities.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and specific analysis, further research and experimentation would be needed. Always consult with a qualified professional or refer to the appropriate safety data sheets when handling chemical compounds.


properties

IUPAC Name

(5Z)-3-(4-methoxyphenyl)-2-(4-methoxyphenyl)imino-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4S/c1-29-20-10-4-17(5-11-20)16-23-24(28)27(19-8-14-22(31-3)15-9-19)25(32-23)26-18-6-12-21(30-2)13-7-18/h4-16H,1-3H3/b23-16-,26-25?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVSHNUCCHKUCQ-ZYITZIQLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)OC)S2)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)OC)S2)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z,5Z)-5-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-2-((4-methoxyphenyl)imino)thiazolidin-4-one

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